molecular formula C15H11F2N3O2S B4351832 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4351832
M. Wt: 335.3 g/mol
InChI Key: PXRTWGYNWSXWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a difluoromethyl group, a furyl group, and a mercapto group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the allyl group: This step involves the allylation of the core structure using allyl halides in the presence of a base.

    Addition of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide.

    Incorporation of the furyl group: This step involves the coupling of the furyl group to the core structure using appropriate coupling reagents.

    Introduction of the mercapto group: This can be achieved through thiolation reactions using thiolating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

    Coupling Reactions: The furyl group can undergo coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and coupling reagents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic framework but with different ring fusion, resulting in distinct properties.

    Thieno[2,3-d]pyrimidines: These compounds contain a thiophene ring fused to the pyrimidine core, leading to unique chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(difluoromethyl)-7-(furan-2-yl)-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-2-5-20-13-11(14(21)19-15(20)23)8(12(16)17)7-9(18-13)10-4-3-6-22-10/h2-4,6-7,12H,1,5H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRTWGYNWSXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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